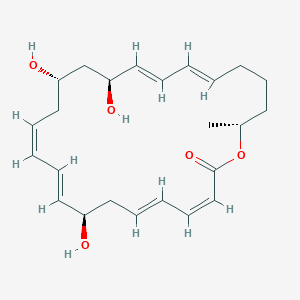
(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one, commonly known as Palytoxin, is a potent marine toxin that is produced by certain species of soft corals and zoanthids. It is considered one of the deadliest toxins known to man, with a lethal dose of just a few micrograms.
Mechanism of Action
Palytoxin binds to and activates sodium-potassium pumps, which are critical for maintaining the electrochemical gradient across cell membranes. This leads to the release of intracellular calcium, which can trigger a cascade of signaling events within the cell. Palytoxin has also been found to inhibit protein synthesis by binding to ribosomes.
Biochemical and Physiological Effects
Palytoxin has been shown to have a range of effects on various physiological systems in the body. It can cause respiratory distress, cardiovascular collapse, and neurological symptoms such as seizures and paralysis. It has also been found to have potent cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
Palytoxin is a valuable tool for researchers studying ion channels and other cellular processes. Its potent biological activity allows for the investigation of complex signaling pathways and the development of new therapeutic agents. However, its extreme toxicity makes it difficult to work with, and great care must be taken to ensure the safety of researchers.
Future Directions
There are many potential future directions for research on Palytoxin and its analogs. One area of interest is the development of new cancer therapies based on the toxin's cytotoxic effects. Another area of focus is the investigation of the toxin's effects on ion channels and other cellular processes, which could lead to the development of new drugs for a variety of diseases. Finally, researchers are also exploring the use of Palytoxin as a tool for studying the structure and function of complex biological systems.
Synthesis Methods
Palytoxin is a complex molecule that has proven difficult to synthesize in the laboratory. However, researchers have been able to produce synthetic analogs of the toxin that have similar chemical properties and biological activity. One such method involves the use of solid-phase peptide synthesis, which allows for the stepwise assembly of the molecule.
Scientific Research Applications
Palytoxin has been the subject of extensive scientific research due to its potent biological activity and unique chemical structure. It has been found to have a wide range of effects on the body, including the disruption of ion channels, inhibition of protein synthesis, and induction of apoptosis.
properties
CAS RN |
122540-27-6 |
|---|---|
Product Name |
(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |
Molecular Formula |
C24H34O5 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |
InChI |
InChI=1S/C24H34O5/c1-20-13-7-3-2-4-8-16-22(26)19-23(27)17-11-5-9-14-21(25)15-10-6-12-18-24(28)29-20/h2,4-6,8-12,14,16,18,20-23,25-27H,3,7,13,15,17,19H2,1H3/b4-2+,10-6+,11-5-,14-9+,16-8+,18-12-/t20-,21+,22-,23+/m1/s1 |
InChI Key |
XXDIJWSZFWZBRM-QCEWEWFLSA-N |
Isomeric SMILES |
C[C@@H]1CCC/C=C/C=C/[C@H](C[C@H](C/C=C\C=C\[C@@H](C/C=C/C=C\C(=O)O1)O)O)O |
SMILES |
CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O |
Canonical SMILES |
CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O |
synonyms |
(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



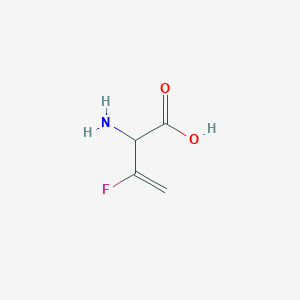

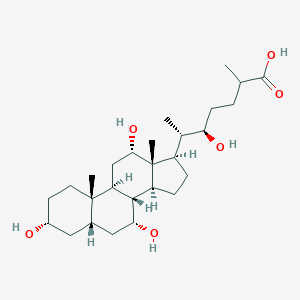
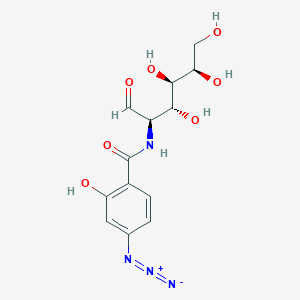
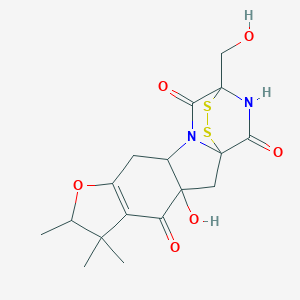

![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)
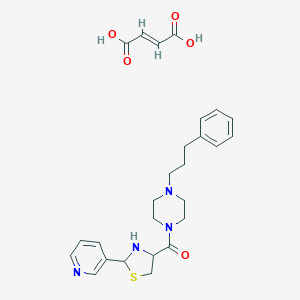
![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)
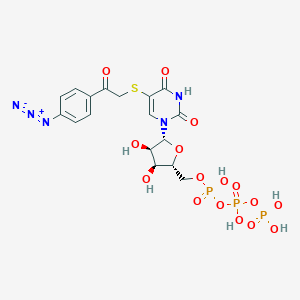
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)


